molecular formula C28H32N4O3S B2844725 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 477485-61-3

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2844725
CAS No.: 477485-61-3
M. Wt: 504.65
InChI Key: RWINVKLICXGZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a benzamide derivative featuring a benzimidazole core linked to a phenyl ring and a diisobutylsulfamoyl substituent. This compound belongs to a class of molecules designed to exploit the structural and electronic properties of benzimidazole, a heterocyclic moiety known for its pharmacological relevance, including antitumor, antimicrobial, and kinase-inhibitory activities . The diisobutylsulfamoyl group enhances lipophilicity and may influence binding affinity to biological targets, such as enzymes or receptors, by modulating steric and electronic interactions .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)24-15-11-22(12-16-24)28(33)29-23-13-9-21(10-14-23)27-30-25-7-5-6-8-26(25)31-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWINVKLICXGZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound can be described by its molecular formula C23H30N4O2SC_{23}H_{30}N_4O_2S. Its structure features a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related benzimidazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines:

  • HeLa cells : Cytotoxicity tests revealed significant effects on HeLa cells with IC50 values reported as low as 6.2 nM for some derivatives .
  • MDA-MB-231 : The compound's structural analogs demonstrated notable cytotoxic effects against breast cancer cells, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial : Several studies reported that benzimidazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, highlighting the effectiveness of these compounds compared to standard antibiotics like ciprofloxacin .
  • Antifungal : The antifungal activity was assessed against Candida albicans and Aspergillus niger, with some derivatives exhibiting potent antifungal properties .

Enzyme Inhibition

The compound has been identified as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and other pathological processes. Specifically, derivatives exhibited IC50 values ranging from 0.23 to 0.29 µM, suggesting strong potential for therapeutic applications in cancer treatment .

Case Studies

  • Study on Heparanase Inhibition : A study focused on N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides demonstrated effective heparanase inhibition. The results indicated that modifications to the benzimidazole structure could enhance inhibitory potency, suggesting a structure-activity relationship that warrants further investigation .
  • Cytotoxicity Testing : A series of benzimidazole derivatives were tested against various cancer cell lines, including HT-29 and HepG2. The results showed that specific modifications led to increased cytotoxicity, reinforcing the importance of structural diversity in developing effective anticancer agents .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type Cell Line/Pathogen IC50/MIC Reference
AnticancerHeLa6.2 nM
AnticancerMDA-MB-231Variable
AntibacterialStaphylococcus aureusMIC = 0.5 µg/mL
AntifungalCandida albicansMIC = 1 µg/mL
Enzyme InhibitionHeparanaseIC50 = 0.23 µM

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing benzimidazole moieties often exhibit significant anticancer properties. N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of benzimidazole showed promising results against breast cancer cell lines, suggesting a potential for this compound to be developed as an anticancer agent .

1.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzimidazole derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Neuropharmacology

2.1 Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, this benzimidazole derivative may exhibit neuroprotective effects. Research on related compounds has indicated their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of NMDA receptors by these compounds suggests a pathway through which neuroprotection could be achieved .

2.2 Modulation of Neuroinflammation

Neuroinflammation is a critical factor in many neurological disorders. Compounds like this compound may influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have revealed that modifications to the benzimidazole core can significantly alter biological activity, guiding the design of more potent analogs .

Table 1: Summary of Experimental Findings on Benzimidazole Derivatives

Study ReferenceApplication AreaKey Findings
AnticancerInduces apoptosis in breast cancer cells; inhibits proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologyModulates NMDA receptors; potential neuroprotective effects

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions , primarily targeting the sulfamoyl (-SO₂N-) and benzamide (-CONH-) groups.

Reaction Conditions Products Mechanistic Notes
Acidic (e.g., HCl, H₂SO₄)Cleavage of sulfamoyl group to yield sulfonic acid derivativesProtonation of the sulfonamide nitrogen facilitates nucleophilic attack by water.
Basic (e.g., NaOH, KOH)Hydrolysis of benzamide to carboxylic acid and amine intermediatesBase-induced deprotonation of the amide nitrogen accelerates nucleophilic scission .

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic substitution reactions, particularly at the sulfur center:

  • Amine Substitution : Reacts with primary or secondary amines (e.g., morpholine, piperidine) to form N-alkyl/aryl sulfonamides under mild conditions (DMF, 60–80°C) .
  • Thiol Displacement : Thiols (e.g., mercaptoethanol) replace the diisobutylamine groups in polar aprotic solvents (e.g., DMF, DMSO) with catalytic base (e.g., K₂CO₃) .

Example Reaction: Compound+R NH2DMF 80 C4 N R sulfamoyl benzamide derivative+diisobutylamine\text{Compound}+\text{R NH}_2\xrightarrow{\text{DMF 80 C}}\text{4 N R sulfamoyl benzamide derivative}+\text{diisobutylamine}

Cyclization and Rearrangement

The benzimidazole moiety enables cyclization under specific conditions:

  • Thermal Cyclization : Heating in high-boiling solvents (e.g., 1,4-dioxane) promotes intramolecular interactions between the benzimidazole nitrogen and the sulfamoyl group, forming fused heterocycles .
  • Acid-Catalyzed Rearrangement : In the presence of H₂SO₄ or polyphosphoric acid, the compound undergoes skeletal rearrangements to yield quinoxaline or benzodiazepine analogs .

Key Observation : Cyclization pathways are highly solvent-dependent. For instance, sulfur-containing additives favor benzimidazole stability, while their absence promotes quinoxaline formation .

Electrophilic Aromatic Substitution

The electron-rich benzimidazole ring undergoes electrophilic substitution at the C-5 and C-6 positions:

Reagent Product Conditions
HNO₃/H₂SO₄Nitro derivatives at C-5/C-60–5°C, 2–4 hours
Cl₂/FeCl₃Chlorinated benzimidazole derivativesRT, anhydrous DCM

Metal-Catalyzed Cross-Coupling

The aryl iodide/bromide substituent (if present) enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:Compound I+Ar B OH 2Pd PPh3 4,Na2CO3Biaryl derivatives\text{Compound I}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl derivatives}This reactivity is inferred from analogous benzimidazole-containing systems .

Redox Reactions

  • Reduction : The sulfamoyl group is resistant to NaBH₄ or LiAlH₄, but the benzamide carbonyl can be reduced to a methylene group (-CH₂-) under harsh conditions (e.g., BH₃·THF) .
  • Oxidation : Treatment with m-CPBA or H₂O₂ oxidizes the benzimidazole sulfur (if present) to sulfoxides/sulfones .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the sulfamoyl group, forming sulfonic acid byproducts.
  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and diisobutylamine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide with key analogs from the literature, focusing on structural features, physicochemical properties, and biological activities.

Compound Name & ID (from Evidence) Core Structure Key Substituents Melting Point (°C) Biological Activity Key References
Target Compound Benzimidazole-phenyl-benzamide Diisobutylsulfamoyl Not reported Hypothesized: Kinase inhibition, antitumor Extrapolated from
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) Benzimidazole-phenyl-benzamide Dual benzimidazole-amino >300 Kinase inhibition (e.g., CDK2)
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (13) Benzimidazole-propenone-benzamide 4-Methoxyphenyl 258.4–260.2 Antiproliferative (cancer cell lines)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) Triazole-sulfonyl-benzamide Sulfonyl, halogens Not reported Antimicrobial, enzyme inhibition
3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamido-benzamide Dinitrophenyl Not reported Antimicrobial, anticancer
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c) Benzimidazole-formamidine 4-Chlorophenyl 110–115 Antitumor (in vitro models)

Structural and Electronic Differences

  • Sulfamoyl vs. Sulfonyl/Amino Groups: The diisobutylsulfamoyl group in the target compound introduces bulkier, more lipophilic character compared to sulfonyl (e.g., compounds [7–9] in ) or amino substituents (e.g., 2a in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Substituent Effects : The 4-chlorophenyl group in compound 12c () and the dinitrophenyl group in W1 () highlight how electron-withdrawing substituents modulate bioactivity, whereas the diisobutylsulfamoyl group in the target compound combines steric bulk with moderate electron-withdrawing effects .

Physicochemical Properties

  • Melting Points : High melting points (>300°C for compound 2a) correlate with rigid, planar structures and strong intermolecular interactions (e.g., hydrogen bonding). The target compound’s diisobutyl groups may lower its melting point compared to 2a, increasing synthetic feasibility .
  • Solubility : Sulfonamide and sulfamoyl groups generally improve solubility in polar solvents, but the diisobutyl moiety may counteract this by increasing hydrophobicity .

Q & A

Q. Purity Optimization :

  • Use TLC or HPLC for real-time monitoring of reaction progress .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Final recrystallization in ethanol or methanol improves crystallinity and purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR for confirming substituent positions and detecting diisobutyl groups (δ 0.8–1.2 ppm for isobutyl CH₃) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzimidazole and sulfamoyl regions .
  • Mass Spectrometry (MS) :
    • High-Resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₃₁H₃₇N₅O₃S) .
  • Infrared Spectroscopy (IR) :
    • Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .

Advanced: How can researchers design experiments to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

Standardize Assays :

  • Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Validate via dose-response curves (IC₅₀ values) and replicate experiments ≥3 times .

Structural Confirmation :

  • Compare activity of the exact compound with analogs (e.g., replacing diisobutylsulfamoyl with methylpiperidinylsulfonyl) to isolate substituent effects .

Data Normalization :

  • Report activities relative to a common reference standard (e.g., % inhibition compared to positive controls) .

Advanced: What computational strategies are effective in predicting the compound’s molecular targets and binding affinities?

Methodological Answer:

  • Molecular Docking :
    • Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the benzimidazole’s π-π stacking and sulfamoyl’s hydrogen bonding .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability over 100 ns trajectories (e.g., using GROMACS) to assess target residence time .
  • QSAR Modeling :
    • Train models with datasets of similar benzimidazole-sulfonamide hybrids to predict IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

Core Modifications :

  • Synthesize analogs with varied benzimidazole substituents (e.g., -Cl, -OCH₃) and compare bioactivity .

Sulfamoyl Group Variations :

  • Replace diisobutyl groups with cyclic amines (e.g., piperidinyl) to assess steric/electronic effects on target binding .

Bioassay Panels :

  • Test analogs against diverse targets (e.g., carbonic anhydrase IX for anticancer activity, COX-2 for anti-inflammatory effects) .

Q. Example SAR Table :

Compound ModificationBiological Activity (IC₅₀, μM)Target Protein
Parent Compound 0.45 ± 0.02Kinase X
-Diisobutyl → -Piperidinyl1.20 ± 0.15Kinase X
-Benzimidazole → -Imidazo[1,2-a]pyridine0.78 ± 0.09Kinase Y

Advanced: What experimental strategies are recommended for identifying the compound’s primary molecular targets?

Methodological Answer:

Affinity Chromatography :

  • Immobilize the compound on sepharose beads and incubate with cell lysates to pull down binding proteins .

Surface Plasmon Resonance (SPR) :

  • Measure real-time binding kinetics (ka/kd) with recombinant proteins (e.g., EGFR, VEGFR2) .

CRISPR-Cas9 Screening :

  • Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .

Advanced: How can researchers assess and mitigate the compound’s stability issues in biological assays?

Methodological Answer:

Stability Profiling :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products .

Formulation Strategies :

  • Use cyclodextrin encapsulation or lipid nanoparticles to enhance aqueous solubility and reduce aggregation .

Metabolic Stability :

  • Test microsomal (e.g., human liver microsomes) stability to identify vulnerable sites (e.g., sulfamoyl hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.